molecular formula C9H18O2Si B14746719 Ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate CAS No. 5120-52-5

Ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate

Cat. No.: B14746719
CAS No.: 5120-52-5
M. Wt: 186.32 g/mol
InChI Key: XFXNMTUUAGWBFW-SFYZADRCSA-N
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Description

Ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate is a specialized organic compound that belongs to the class of cyclopropane derivatives. Cyclopropanes are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule. The presence of the trimethylsilyl group further enhances its chemical properties, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. One common method is the Rhodium-catalyzed cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation of the resulting silyl cyclopropane carboxylates . This method provides high diastereoselectivity and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural products.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopropane derivatives.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate exerts its effects involves the interaction of the cyclopropane ring with various molecular targets. The strain in the three-membered ring makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The trimethylsilyl group can stabilize reaction intermediates and influence the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl trans-2-trimethylsilyl-cyclopropane-1-carboxylate
  • 1-Ethyl-2-methylcyclopropane
  • 1-Methyl-cis-2-ethyl-cyclopropane

Uniqueness

Ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate is unique due to its specific stereochemistry (cis configuration) and the presence of the trimethylsilyl group. This combination imparts distinct reactivity and stability compared to other cyclopropane derivatives.

Properties

CAS No.

5120-52-5

Molecular Formula

C9H18O2Si

Molecular Weight

186.32 g/mol

IUPAC Name

ethyl (1S,2S)-2-trimethylsilylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H18O2Si/c1-5-11-9(10)7-6-8(7)12(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1

InChI Key

XFXNMTUUAGWBFW-SFYZADRCSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1[Si](C)(C)C

Canonical SMILES

CCOC(=O)C1CC1[Si](C)(C)C

Origin of Product

United States

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